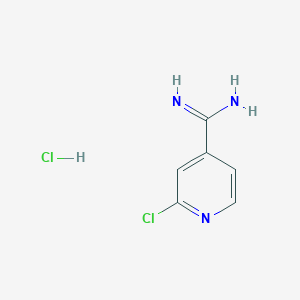

2-Chloroisonicotinimidamide hydrochloride

Description

Propriétés

IUPAC Name |

2-chloropyridine-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3.ClH/c7-5-3-4(6(8)9)1-2-10-5;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZWWBACBWPWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679085 | |

| Record name | 2-Chloropyridine-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82019-89-4 | |

| Record name | 2-Chloropyridine-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification Step

- Raw Material: 2-chloronicotinic acid

- Reagent: Methanol

- Catalyst: Cationic resin (e.g., 001 x 7 type) or concentrated sulfuric acid

- Reaction Conditions: Reflux with stirring for approximately 5 hours

- Post-Reaction: Partial distillation of methanol to concentrate the methyl ester solution

The esterification converts the acid to its methyl ester, which is more reactive in the subsequent aminolysis step. The methanol used is partially recovered and recycled to reduce waste and cost.

Aminolysis Step

- Reagent: Dimethylamine

- Catalyst: N,N-dimethyl nicotinamide (used at 1.0-1.5% relative to 2-chloronicotinic acid mass)

- Temperature: Dimethylamine introduced at ≤20°C; reaction temperature raised to 30-40°C

- Duration: 6-7 hours of reaction with stirring, followed by 10-12 hours standing at room temperature

- Post-Reaction: Distillation to remove methanol and vacuum distillation to purify the product

The catalyst N,N-dimethyl nicotinamide prevents unwanted ammonolysis of the chlorine substituent, ensuring high purity of the final compound.

Experimental Data and Results

The following table summarizes data from key experimental examples illustrating the preparation process:

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| 2-Chloronicotinic acid (g) | 15.8 (0.1 mol) | 15.8 (0.1 mol) | 15.8 (0.1 mol) |

| Methanol (g) | 60 | 60 | 60 |

| Catalyst (cationic resin) (g) | 1 | 1 | 1 |

| Catalyst (N,N-dimethyl nicotinamide) (g) | 0.2 | 0.2 | 0.2 |

| Dimethylamine (g) | 4.8 | 4.8 | 4.8 |

| Dimethylamine addition temp (°C) | ≤20 | ≤20 | ≤20 |

| Reaction temp after addition (°C) | 30 | 35 | 40 |

| Reaction time (h) | 6 | 6 | 6 |

| Standing time (h) | 10 | 10 | 10 |

| Product purity (%) | 98.8 | 98.7 | 98.9 |

| Product yield (%) | 97.3 | 95.6 | 96.3 |

Advantages of the Method

- Mild and controllable reaction conditions: Lower temperatures and controlled addition of reagents improve safety and product consistency.

- Simple process equipment: Standard reflux and distillation apparatus suffice.

- Low consumption of dimethylamine: Optimized catalyst use reduces reagent excess.

- Reduced wastewater generation: Methanol recovery and recycling minimize environmental impact.

- High purity product: Catalyst selection prevents side reactions, achieving purities above 98.7%.

- Cost efficiency: Recycling solvents and mild conditions reduce operational costs.

Summary of Reaction Scheme

$$

\text{2-Chloronicotinic acid} + \text{Methanol} \xrightarrow[\text{Catalyst}]{\text{Reflux}} \text{2-Chloronicotinic acid methyl ester} + \text{Water}

$$

$$

\text{2-Chloronicotinic acid methyl ester} + \text{Dimethylamine} \xrightarrow[\text{N,N-dimethyl nicotinamide}]{30-40^\circ C} \text{2-Chloro-N,N-dimethylnicotinamide} + \text{Methanol}

$$

$$ \text{2-Chloro-N,N-dimethylnicotinamide} + \text{HCl} \rightarrow \text{2-Chloroisonicotinimidamide hydrochloride} $$

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloroisonicotinimidamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents under mild conditions.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (oxidizing agent) and sodium borohydride (reducing agent) are commonly used.

Major Products Formed

Substitution Reactions: Various substituted derivatives of isonicotinamide.

Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

Inhibition of Gli1 and Gli2 Proteins

One of the most significant applications of 2-Chloroisonicotinimidamide hydrochloride is its role as an inhibitor of Gli1 and Gli2 proteins. These transcription factors are crucial in various cancers and developmental processes. Research indicates that this compound exhibits low micromolar to sub-micromolar inhibitory concentrations (IC50), making it a promising candidate for cancer therapeutics targeting the Hedgehog signaling pathway .

Potential Therapeutic Uses

The compound's ability to modulate Gli protein activity suggests potential applications in treating conditions associated with aberrant Hedgehog signaling, including:

- Cancer Treatments : Particularly for tumors expressing Gli proteins.

- Biochemical Research : As a tool to study Gli-mediated pathways and their effects on cell proliferation and differentiation .

Material Science Applications

Beyond biological applications, this compound has also been utilized in materials science:

- Synthesis of Nanocrystals : It has been employed in the synthesis of tin oxide (SnO₂) nanocrystals, where it facilitates effective crystal growth under controlled temperature conditions.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in inhibiting Gli proteins:

- Study on Cancer Cell Lines : Research demonstrated that treatment with this compound resulted in significant reductions in cell proliferation rates in various cancer cell lines expressing Gli proteins.

- Mechanistic Studies : Investigations into the binding affinity of this compound to Gli proteins have shown promising results, indicating a strong interaction that could be leveraged for therapeutic development .

Mécanisme D'action

The mechanism of action of 2-Chloroisonicotinimidamide hydrochloride involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 2-Chloroisonicotinimidamide hydrochloride

- CAS Registry Number : 82019-89-4

- Molecular Formula : C₆H₇ClN₃·HCl (exact formula inferred from amidine derivatives)

- Purity : ≥95% (commercial grade)

- Price : USD 22 per 100 mg

Structural Features :

this compound belongs to the amidine class, characterized by a pyridine ring substituted with a chloro group at the 2-position and an imidamide group. The hydrochloride salt enhances its stability and solubility in polar solvents.

Applications :

Primarily used in pharmaceutical research as a precursor for synthesizing heterocyclic compounds, particularly in developing kinase inhibitors or antimicrobial agents.

Comparative Analysis with Structural Analogs

Structural and Functional Similarities

The following compounds share structural motifs (amidine groups, chloro substituents, or pyridine/heterocyclic cores) with this compound:

Key Observations :

- Chloro Substitution : Compounds like 2-Chloroacetimidamide hydrochloride (CAS 10300-69-3) and Ethyl 2-chloroacetimidate hydrochloride (CAS 36743-66-5) share the reactive chloro group, enhancing electrophilicity for nucleophilic substitution reactions .

- Amidine vs. Ester Functionality: Unlike this compound, Ethyl 2-(aminomethyl)isonicotinate hydrochloride (CAS 1189983-26-3) contains an ester group, which may alter metabolic stability and bioavailability .

Stability and Analytical Methods

- Stability: this compound likely requires storage at -20°C for long-term stability, similar to Procainamide Hydrochloride (CAS 614-39-1), which retains integrity for ≥5 years under such conditions .

- Analytical Techniques: HPLC: Clonidine hydrochloride is quantified via HPLC with precision (RSD <2%) across low (10 μg/ml), medium (50 μg/ml), and high (100 μg/ml) concentrations .

Activité Biologique

2-Chloroisonicotinimidamide hydrochloride is a chemical compound with significant biological activity, particularly in medicinal chemistry. It is recognized for its potential as an inhibitor of key proteins implicated in various cancers and its antimicrobial properties. This article delves into the biological activities of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀ClN₃O₂

- Molecular Weight : 215.64 g/mol

- Structure : The compound features a chloro group attached to an isonicotinimidamide structure, enhancing its solubility and reactivity compared to related compounds.

This compound primarily functions by inhibiting the activity of proteins Gli1 and Gli2, which are involved in the Hedgehog signaling pathway linked to tumor growth. The inhibition occurs at low micromolar concentrations, indicating its potential as a therapeutic agent against certain cancers.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Inhibition of Gli1 and Gli2 : These proteins are crucial in various cancers, making the compound a candidate for targeted cancer therapies.

- Cell Viability Studies : In vitro studies have shown that the compound effectively reduces cell viability in cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

- Broad-Spectrum Activity : Preliminary studies suggest it may possess antibacterial properties against both Gram-positive and Gram-negative bacteria, although further research is needed to fully characterize this activity.

- Potential Applications : Its antimicrobial efficacy positions it as a potential candidate for treating infections, particularly those resistant to conventional antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| This compound | Contains a chloro group and imidamide structure | Enhanced solubility; potent GLI inhibitors |

| Isonicotinamide | Simpler amide structure without chloro group | Broader antibacterial activity |

| 3-Chloropyridine | Chlorinated pyridine derivative | Different pharmacological profile |

This table highlights the structural differences and unique features that influence their biological activities.

Case Studies

-

Breast Cancer Cells :

- A study demonstrated that this compound effectively induced apoptosis in breast cancer cell lines. The compound compromised plasma membrane integrity, leading to cell death through mechanisms involving DNA topoisomerase II inhibition.

-

Mechanistic Insights :

- The anticancer activity of this compound may disrupt cellular signaling pathways essential for cell survival and proliferation, positioning it as a promising therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloroisonicotinimidamide hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution of a pyridine precursor. For example, substituting a halogen (e.g., chlorine) at the 2-position of isonicotinamide derivatives using ammonia or amidine precursors under anhydrous conditions. Reaction efficiency can be optimized by controlling temperature (e.g., 60–80°C), using catalysts like Pd/C for hydrogenation, and maintaining a nitrogen atmosphere to prevent oxidation. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- 1H NMR : Dissolve in DMSO-d6 and analyze for characteristic peaks (e.g., NH at δ 6.8–7.2 ppm, aromatic protons at δ 8.0–8.5 ppm). Cl substituents may cause splitting patterns.

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min) to assess purity. Retention times should align with reference standards.

- Mass Spectrometry : ESI-MS in positive mode to confirm [M+H]+ (e.g., m/z ~172 for the free base).

Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What are the critical storage conditions to ensure the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Desiccate using silica gel to prevent hydrolysis. Monitor stability via periodic HPLC analysis; degradation products (e.g., free amine or oxidized species) indicate compromised integrity. Avoid aqueous solutions unless buffered at pH 4–6 .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Review Safety Data Sheets (SDS) for batch-specific hazards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. For NMR, compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts). Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For IR, confirm functional groups (e.g., C=N stretch at ~1650 cm) against reference spectra from databases like NIST .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites and reaction barriers. Molecular dynamics simulations predict solvation effects. Validate predictions with small-scale exploratory reactions (e.g., testing nucleophilic attack at the 2-chloro position) .

Q. How should impurity profiles be analyzed and quantified in batches of this compound?

- Methodological Answer : Use UPLC-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and a 0.1% formic acid gradient. Quantify impurities via external calibration curves. For unidentified peaks, isolate via preparative HPLC and characterize by high-resolution MS/MS and NMR. Track batch-to-batch variability using statistical process control (SPC) charts .

Q. What strategies can be employed to optimize the scalability of this compound synthesis without compromising yield?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical parameters (e.g., reactant stoichiometry, temperature). Use flow chemistry for exothermic steps to improve heat dissipation. Replace batch crystallization with continuous anti-solvent precipitation. Monitor real-time reaction progress using inline FTIR or Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.